molecular formula C10H14<br>C10H14<br>CH3C6H4CH(CH3)2 B7799751 P-Cymene CAS No. 4939-75-7

P-Cymene

Cat. No.: B7799751
CAS No.: 4939-75-7
M. Wt: 134.22 g/mol
InChI Key: HFPZCAJZSCWRBC-UHFFFAOYSA-N
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Description

p-Cymene (CAS Registry Number: 99-87-6) is an alkyl-substituted aromatic compound and a monocyclic monoterpene with the molecular formula C10H14 . It is a colorless, water-insoluble liquid with a boiling point of 177 °C and a density of 0.857 g/cm³ . This compound is a naturally occurring constituent of various essential oils, notably from cumin and thyme, and is also found in food-based plants like carrots, orange juice, and raspberries . In the research field, this compound is a subject of extensive investigation due to its broad spectrum of pharmacological properties. Studies have demonstrated its in vitro and in vivo antioxidant, anti-inflammatory, antibacterial, and antifungal activities . Its potential anticancer effects are linked to mechanisms such as the induction of apoptosis and cell cycle arrest . Further research explores its antidiabetic, antiviral, antiparasitic, and neuroprotective potential, positioning it as a valuable compound for drug discovery and biomedical research . This compound also serves as a common ligand in organometallic chemistry, for instance, in the formation of [(η6-cymene)RuCl2]2 complexes . This product is intended for research use only (RUO) and is strictly not for diagnostic, therapeutic, or human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-4-propan-2-ylbenzene
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InChI

InChI=1S/C10H14/c1-8(2)10-6-4-9(3)5-7-10/h4-8H,1-3H3
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InChI Key

HFPZCAJZSCWRBC-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC=C(C=C1)C(C)C
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Molecular Formula

C10H14, Array
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DSSTOX Substance ID

DTXSID3026645
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Molecular Weight

134.22 g/mol
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Physical Description

P-cymene is a colorless liquid with a mild pleasant odor. Floats on water. (USCG, 1999), Liquid, Colorless liquid with a mild pleasant odor; [HSDB], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colourless to pale yellow mobile liquid; citrusy aroma reminiscent of lemon
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Boiling Point

351 °F at 760 mmHg (USCG, 1999), 177.10 °C, 176.00 to 178.00 °C. @ 760.00 mm Hg, 177 °C
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Flash Point

117 °F (USCG, 1999), 117 °F (closed cup), 117 °F (open cup), 47 °C c.c.
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Solubility

In water, 23.4 mg/L at 25 °C, Miscible with ethanol, acetone, benzene, carbon tetrachloride and petroleum ether, 0.0234 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 0.002, Insoluble in water; soluble in oils, Soluble (in ethanol)
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Density

0.857 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8573 g/cu cm at 20 °C, Relative density (water = 1): 0.85, 0.853-0.855
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Vapor Density

4.62 (Air = 1), Relative vapor density (air = 1): 4.62
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Vapor Pressure

1.46 [mmHg], 1.50 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 200
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Color/Form

Colorless transparent liquid

CAS No.

99-87-6, 4939-75-7
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Melting Point

-90.2 °F (USCG, 1999), -68.9 °C, -68 °C
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Advanced Synthetic Methodologies and Chemical Transformations of P Cymene

Bio-based Synthesis and Biotransformation Pathways

The biosynthesis of p-Cymene (B1678584) through microbial and biochemical processes utilizes renewable precursors, presenting a sustainable production method. mdpi.comresearchgate.net

Microbial Fermentation for this compound Production

Microbial fermentation is explored as a viable and environmentally friendly alternative for this compound production, reducing reliance on natural plant sources and potentially enhancing yield efficiency. pmarketresearch.com

This compound can be produced through microbial fermentation pathways using renewable precursors such as limonene (B3431351) and 1,8-cineole. mdpi.comresearchgate.net These precursors are synthesized via terpenoid pathways, specifically the mevalonate (B85504) (MVA) or methylerythritol 4-phosphate (MEP) pathways, within microbial systems. mdpi.com Limonene is synthesized by limonene synthase from geranyl pyrophosphate (GPP). mdpi.com Similarly, 1,8-cineole can be produced in organisms like Escherichia coli using 1,8-cineole synthase. mdpi.com

Research indicates that 1,8-cineole may be a preferred precursor over limonene for bio-based this compound synthesis when coupled with downstream chemical conversion. nih.govnih.gov This is partly due to 1,8-cineole exhibiting lower toxicity to E. coli strains compared to limonene, suggesting the potential for higher production levels during microbial fermentation. nih.gov

Advances in fermentation technology have contributed to enhancing the efficiency of this compound production. mdpi.comresearchgate.net Strategies include the development of microbial platforms enabling the conversion of precursors like limonene and 1,8-cineole through fed-batch fermentation. mdpi.comresearchgate.net Optimization of biological production, such as that of 1,8-cineole via fed-batch fermentation, has resulted in significantly higher titers (e.g., 4.37 g/L), representing notable progress in microbial production levels for this precursor. nih.gov

Biosynthesis from Terpenoids (e.g., γ-Terpinene, α-Pinene)

The biosynthesis of this compound can also occur from other terpenoids, such as γ-terpinene and α-pinene. While the direct microbial conversion pathways from these specific compounds to this compound are less extensively detailed in the provided results compared to the precursor role of limonene and 1,8-cineole, terpenoid pathways in general are the source of these renewable starting materials. mdpi.com α-Pinene, for instance, is a major component of coniferous tree extracts and can be transformed into limonene and pinocarveol (B1213195) by certain microorganisms. frontiersin.orgwikipedia.org The conversion of α-pinene and limonene to this compound via dehydroisomerisation is also achieved through chemical catalysis, often utilizing acid-redox bifunctional catalysts. mdpi.comresearchgate.net

Microbial Transformation Studies and Metabolite Identification

Microbial transformation studies investigate how microorganisms metabolize this compound itself. Certain bacteria are known to degrade this compound, often under specific conditions. For example, the betaproteobacteria "Aromatoleum aromaticum" pCyN1 and "Thauera" sp. strain pCyN2 can anaerobically degrade this compound under nitrate-reducing conditions. asm.orgresearchgate.net

These studies have identified distinct metabolic pathways and intermediate metabolites. "A. aromaticum" pCyN1 initiates degradation by hydroxylating the benzylic methyl group of this compound, leading to the formation of 4-isopropylbenzyl alcohol and 4-isopropylbenzaldehyde, which are further oxidized to 4-isopropylbenzoate. asm.orgresearchgate.net This pathway involves enzymes such as a this compound monooxygenase (CymA), alcohol dehydrogenase (CymB), and aldehyde dehydrogenase (CymC). nih.govplos.org

In contrast, "Thauera" sp. pCyN2 degrades this compound via an addition to fumarate, analogous to toluene (B28343) degradation pathways, resulting in the formation of 4-isopropylbenzylsuccinate and tentatively identified (4-isopropylphenyl)itaconate, also converging at 4-isopropylbenzoate. asm.orgresearchgate.net

Pseudomonas putida strains F1 and KL47 also degrade this compound via a peripheral pathway involving monooxygenase, alcohol dehydrogenase, and aldehyde dehydrogenase, transforming this compound into p-cumate (B1230055), which is then further degraded. nih.govplos.org Rhodococcus globerulus has also been shown to initiate this compound biodegradation by methyl oxidation, utilizing CYP108N12, and can grow on this compound as a sole carbon source. researchgate.net

Key Metabolites in Microbial Degradation of this compound:

MetaboliteMicroorganism(s)Pathway
4-isopropylbenzyl alcoholAromatoleum aromaticum pCyN1, Rhodococcus globerulusMethyl group hydroxylation
4-isopropylbenzaldehydeAromatoleum aromaticum pCyN1Oxidation of 4-isopropylbenzyl alcohol
4-isopropylbenzoateA. aromaticum pCyN1, Thauera sp. pCyN2Convergence point
4-isopropylbenzylsuccinateThauera sp. pCyN2Fumarate addition
p-cumatePseudomonas putida F1, KL47, Burkholderia xenovorans LB400Peripheral pathway

Chemical Synthesis and Catalytic Routes

Chemical synthesis and catalytic routes provide alternative methods for producing this compound, including those utilizing renewable feedstocks.

Traditional synthesis often involves the Friedel-Crafts alkylation of toluene with propene, a method relying on oil-based feedstock and potentially generating isomeric mixtures. europa.eumdpi.comgoogle.com

More sustainable approaches focus on the catalytic transformation of renewable monoterpenes. The dehydroisomerisation of α-pinene and limonene is a key route. mdpi.comresearchgate.net This reaction typically involves acid-catalysed isomerization of the terpene to p-menthadienes, followed by dehydrogenation to form this compound. mdpi.com

Various heterogeneous catalysts have been explored for this transformation. Silica-supported zinc oxide (ZnO/SiO₂) has demonstrated efficiency as a noble-metal-free bifunctional catalyst for the gas-phase dehydroisomerisation of α-pinene and limonene. mdpi.comresearchgate.net Under specific conditions, high yields have been achieved:

Dehydroisomerisation over ZnO/SiO₂ Catalyst mdpi.com

Starting MaterialTemperature (°C)WHSV (h⁻¹)Conversion (%)This compound Yield (%)
α-Pinene3700.01–0.02010090
Limonene3250.080100100

This ZnO/SiO₂ catalyst showed stable performance over extended periods without the need for co-fed hydrogen. mdpi.com Other catalysts reported for α-pinene conversion include Cr₂O₃/Al₂O₃, zeolite Y, Pd/SiO₂, Pd-Zn/Al-SBA-15, and bulk Zn(II)–Cr(III) mixed oxide, with varying yields and conditions. mdpi.com Supported Pd catalysts are active at lower temperatures but may require hydrogen to mitigate coking. mdpi.com

Another innovative chemical route involves the synthesis of this compound from biomass-derived monoterpenes using dimethyl sulfoxide (B87167) (DMSO) as an oxidizing agent and solvent in the presence of a dioxomolybdenum (VI) catalyst, such as bis-(dimethylformamide) diclorodioxomolybdenum (VI) (MoO₂Cl₂(dmf)₂). europa.euin-part.com This method is highlighted for its ability to produce isomerically pure this compound from renewable sources like crude gum turpentine (B1165885) and citrus oil, overcoming issues associated with previous techniques like isomeric mixtures and sensitivity to sulfur. europa.euin-part.com The reaction is typically carried out at atmospheric pressure and 150 °C for 24 hours, followed by purification via extraction and distillation. europa.euin-part.com

The catalytic dehydrogenation of dipentene (B1675403) (racemic limonene) is also considered a vital approach in the chemical industry for this compound synthesis, often utilizing catalysts like Pd/CTF polymers. researchgate.netgoogle.com

The alkylation of toluene with propan-2-ol in the presence of solid acid catalysts, particularly zeolite-based materials like ZSM-5, is another chemical synthesis method for this compound. core.ac.ukbegellhouse.com Unmodified ZSM-5 has shown promising results with 53% conversion and 78% selectivity at 523 K. begellhouse.com Shape selectivity is claimed for some zeolite catalysts, with a Zn-based zeolite reportedly achieving 98% this compound selectivity at 58% toluene conversion. core.ac.uk

Synthesis MethodStarting MaterialsCatalyst/ConditionsKey Findings
Dehydroisomerisation (Gas Phase)α-Pinene, LimoneneZnO/SiO₂ (bifunctional acid-redox), 325-370 °CHigh conversion and yield, stable performance without added H₂. mdpi.comresearchgate.net
Catalytic Conversion from Biomass-derived MonoterpenesMonoterpenes (e.g., Turpentine, Citrus oil)MoO₂Cl₂(dmf)₂ catalyst, DMSO (oxidant/solvent), 150 °C, 24 hProduces isomerically pure this compound from renewable sources. europa.euin-part.com
Catalytic DehydrogenationDipentene (Limonene)Pd/CTF polymer, other catalystsVital industrial approach, can produce hydrogen as a byproduct. researchgate.netgoogle.comresearchgate.net
Alkylation of TolueneToluene, Propan-2-olSolid acid catalysts (e.g., ZSM-5, Zn-based zeolite), 523 K or higher temperaturesCan achieve high selectivity for this compound with specific catalysts. core.ac.ukbegellhouse.com

Dehydrogenation of Terpenes (e.g., Limonene, α-Pinene)

The synthesis of this compound from renewable monoterpenes such as limonene and α-pinene often involves dehydroisomerization reactions catalyzed by bifunctional materials possessing both acidic and dehydrogenation sites mdpi.comresearchgate.net. The reaction typically proceeds through acid-catalyzed isomerization of the terpene to p-menthadienes, followed by dehydrogenation to yield this compound mdpi.comresearchgate.net.

Liquid-phase dehydrogenation of terpenes using zeolites and alkali metals as catalysts generally employs milder reaction conditions compared to gas-phase methods. However, achieving optimal yields of this compound can be challenging with this approach researchgate.netmdpi.comresearchgate.net. Palladium-based catalysts supported on materials like ZSM-5 zeolite have been explored for the liquid-phase dehydrogenation of limonene to this compound mdpi.com.

Gas-phase dehydroisomerization of terpenes using metal oxides has shown effectiveness in producing this compound. Silica-supported zinc oxide (ZnO/SiO₂) is an efficient, noble-metal-free bifunctional catalyst for the gas-phase dehydroisomerization of α-pinene and limonene mdpi.comresearchgate.netx-mol.net. The reaction over ZnO/SiO₂ involves acid-catalyzed terpene isomerization on the silica (B1680970) support's silanol (B1196071) groups, followed by dehydrogenation on the oxo-metal sites of ZnO liverpool.ac.uk.

Studies using ZnO/SiO₂ catalysts have demonstrated high yields of this compound. For instance, α-pinene can be converted with 100% conversion and 90% yield of this compound at 370 °C and a WHSV of 0.01–0.020 h⁻¹. Limonene can yield 100% this compound at 325 °C and a WHSV of 0.080 h⁻¹ using the same catalyst, exhibiting stable performance for extended periods without the need for hydrogen co-feeding mdpi.comresearchgate.netx-mol.net. Other metal oxides, such as chromium oxide and oxides of copper and/or zinc, have also been investigated as catalysts for the vapor phase dehydrogenation of monocyclic terpenes like limonene and terpinolene (B10128) google.com. Iron oxide (Fe₃O₄) has been used as a catalyst for the dehydrogenation of this compound itself to alpha, para-dimethylstyrene in the gas phase at temperatures between 500-700 °C google.com.

Table 1 summarizes some findings on gas-phase dehydroisomerization of terpenes to this compound using metal oxide catalysts.

CatalystFeedstockTemperature (°C)Conversion (%)This compound Yield (%)WHSV (h⁻¹)Reference
ZnO/SiO₂α-Pinene370100900.01–0.020 mdpi.comresearchgate.netx-mol.net
ZnO/SiO₂Limonene3251001000.080 mdpi.comresearchgate.netx-mol.net
Cr₂O₃/Al₂O₃α-Pinene390–460Not specified53Not specified mdpi.com
TiO₂Limonene300Not specified90Not specified liverpool.ac.uk
CdO/SiO₂α-Pinene325–375Not specified91–950.010–0.020 liverpool.ac.uk
CdO/SiO₂Limonene325–375Not specified91–950.010–0.020 liverpool.ac.uk

Catalytic Dehydration and Isomerization (e.g., Perillyl Alcohol)

This compound can also be synthesized through the catalytic dehydration and isomerization of perillyl alcohol, a metabolite of limonene usda.govresearchgate.netusda.gov. This approach offers a bio-based route to this compound, avoiding petrochemical feedstocks usda.govusda.gov. Studies have shown that using para-toluenesulfonic acid (pTsOH) as a catalyst in toluene at 110 °C can convert perillyl alcohol to this compound with high yields usda.govresearchgate.netusda.govresearchgate.net. A yield of 91.1% was reported using 2.0 mol% pTsOH in a 3.0 M solution of perillyl alcohol in toluene usda.govresearchgate.netusda.gov. The reaction conditions, including temperature, catalyst loading, and substrate concentration, significantly influence the yield researchgate.neta-z.lu. While neat conditions resulted in a slightly lower yield (86%), they were considered more environmentally desirable based on a lower E-factor researchgate.neta-z.lu. Attempts to apply similar catalytic conditions (using pTsOH) to limonene and α-pinene resulted primarily in undesirable side reactions like oligomerization due to the strong Brønsted acidity of the catalyst usda.govresearchgate.neta-z.lu.

Oxidation Reactions of this compound

The oxidation of this compound can lead to various valuable derivatives by targeting either the methyl or isopropyl group on the benzene (B151609) ring researchgate.net.

Selective oxidation of the isopropyl group in this compound can produce p-cymen-8-ol researchgate.netscientific.net. This reaction can be influenced by factors such as the oxidant type and concentration, acid dosage, reaction time, temperature, and solvent researchgate.netscientific.net. For instance, using potassium permanganate (B83412) as an oxidant, a study found that a molar ratio of this compound to potassium permanganate of 1:3, with sulfuric acid (molar ratio to KMnO₄ of 0.13:1) in a water/acetic acid mixture (1:1 v/v) at 80 °C for 9 hours, resulted in a this compound conversion of 92.21% and a p-cymen-8-ol selectivity of 69.65% researchgate.netscientific.net.

Oxidation can also target the methyl group, leading to products like p-isopropylbenzyl alcohol, p-isopropyl benzaldehyde, and p-isopropylbenzoic acid researchgate.netresearchgate.net. The relative susceptibility to oxidative attack at the isopropyl versus methyl group has been reported to be approximately 4:1 researchgate.net.

Oxidation of this compound can result in the formation of several by-products, depending on the reaction conditions and the oxidant used researchgate.netscientific.netresearchgate.net. Common by-products include p-isopropyl benzoic acid and p-isopropyl benzaldehyde, which arise from the oxidation of the methyl group or further oxidation of the isopropyl group derivatives researchgate.netscientific.netresearchgate.net. Other by-products observed include p-methyl acetophenone (B1666503) researchgate.netscientific.netresearchgate.net, p-isopropylbenzyl alcohol researchgate.net, p-methylacetophenone researchgate.net, 2-p-tolyl-2-propyl hydroperoxide, 2-p-tolyl-2-propanol, p-(α-hydroperoxyisopropyl)benzoic acid, p-(α-hydroxyisopropyl)benzoic acid, and p-acetyl-benzoic acid researchgate.net. The formation of these by-products highlights the complexity of this compound oxidation and the importance of controlling reaction parameters to favor desired products.

Table 2 lists some by-products identified during the chemical oxidation of this compound.

By-productOrigin of OxidationReference
p-Isopropyl Benzoic AcidMethyl or Isopropyl researchgate.netscientific.netresearchgate.net
p-Isopropyl BenzaldehydeMethyl or Isopropyl researchgate.netscientific.netresearchgate.net
p-Methyl AcetophenoneIsopropyl researchgate.netscientific.netresearchgate.net
p-Isopropylbenzyl AlcoholMethyl researchgate.net
2-p-tolyl-2-propyl hydroperoxideIsopropyl researchgate.net
2-p-tolyl-2-propanolIsopropyl researchgate.net
p-(α-hydroperoxyisopropyl)benzoic acidIsopropyl researchgate.net
p-(α-hydroxyisopropyl)benzoic acidIsopropyl researchgate.net
p-acetyl-benzoic acidMethyl researchgate.net

Mechanistic Studies of Catalytic Conversions

The catalytic conversion of renewable feedstocks, such as terpenes, into this compound has garnered significant attention as an environmentally benign alternative to traditional petroleum-based processes. Mechanistic studies have been crucial in understanding these transformations, particularly the dehydroisomerization of monoterpenes like α-pinene and limonene.

A proposed mechanism for the dehydroisomerization of monoterpenes to this compound on bifunctional catalysts involves two key steps: fast isomerization followed by slow dehydrogenation. liverpool.ac.uk In the case of α-pinene and limonene conversion over silica-supported catalysts like ZnO/SiO₂ and CdO/SiO₂, the initial isomerization step is catalyzed by Brønsted acid sites, such as the silanol groups of the silica support, leading to the formation of p-menthadiene intermediates. liverpool.ac.ukmdpi.com Subsequently, these intermediates undergo dehydrogenation on metal or oxo-metal sites to yield this compound. liverpool.ac.uk

For instance, on ZnO/SiO₂ and CdO/SiO₂ catalysts, the dehydrogenation is suggested to proceed through the abstraction of an allylic hydrogen by an oxo-metal site, followed by the elimination of another hydrogen atom to form this compound π-bonded to the metal ion (Zn(II) or Cd(II)). liverpool.ac.uk The catalytic cycle is completed by the elimination of the this compound molecule and H₂. liverpool.ac.uk

Studies on the conversion of limonene into this compound have also highlighted the dual functionality of catalysts, where acid sites facilitate isomerization and metallic sites promote dehydrogenation. researchgate.netmdpi.com Various supported catalytic systems, including those utilizing Cr₂O₃, CuO, ZnO, ZrO₂, MgO, La₂O₃, TiO₂, and Pd on carbon, have been successfully employed, achieving this compound selectivity of up to 97%. researchgate.netmdpi.com

The reaction mechanism for the aromatization of α-pinene typically involves ring opening, rearrangement, and dehydrogenation. acs.org The final step, this compound formation, can occur via dehydrogenation or disproportionation, with reaction conditions and catalyst properties playing a crucial role in determining the dominant pathway. acs.org

Mechanistic investigations using techniques like desorption electrospray ionization (DESI) coupled with high-resolution Orbitrap mass spectrometry have provided insights into transient intermediates formed during catalytic transfer hydrogenation reactions involving this compound ruthenium complexes. pnas.org These studies have detected short-lived Ru(II) and Ru(IV) complexes incorporating methyl formate, suggesting the involvement of previously unrecognized intermediates and reaction pathways. pnas.org

Derivatization and Synthesis of Novel this compound Analogues

This compound serves as a versatile starting material for the synthesis of a wide array of derivatives and analogues, expanding its potential applications in various fields.

Formation of Organometallic Complexes (e.g., Ruthenium-p-Cymene Complexes)

This compound is widely utilized as a ligand in the synthesis of organometallic complexes, particularly with transition metals like ruthenium. Ruthenium-p-cymene complexes are a significant class of half-sandwich compounds, often exhibiting a "piano-stool" geometry where the ruthenium atom is η⁶-bonded to the this compound ligand. ulisboa.ptmdpi.commdpi.comresearchgate.net These complexes have attracted considerable interest due to their diverse catalytic activities and potential biological applications. nih.govnih.govbohrium.com

The synthesis of ruthenium-p-cymene complexes typically involves the reaction of the dimeric precursor [(η⁶-p-cymene)Ru(μ-Cl)Cl]₂ with various ligands. mdpi.commdpi.comnih.govdergipark.org.trwikipedia.org This dimeric precursor itself is commonly prepared by the reaction of phellandrene with hydrated ruthenium trichloride. wikipedia.org

Reactions of [(η⁶-p-cymene)Ru(μ-Cl)Cl]₂ with Lewis bases yield monometallic adducts with a pseudo-octahedral piano-stool structure. wikipedia.org For example, the reaction with phosphine (B1218219) ligands (L) can lead to complexes of the type [RuCl₂(η⁶-p-cymene)L]. researchgate.net The reaction with chelating ligands is a common route to form stable ruthenium-p-cymene complexes. mdpi.comnih.gov

Several studies detail the synthesis and characterization of novel ruthenium(II)-arene complexes incorporating this compound. These include complexes with substituted pyridine–quinoline ligands mdpi.commdpi.com, benzaldehyde-derived thiosemicarbazones dergipark.org.tr, and 1,3-dioxoindan-2-carboxamides ligands. rsc.org

The formation of these complexes involves the reaction of the ruthenium dimer with the respective ligands in suitable solvents like methanol (B129727) or acetone. mdpi.comdergipark.org.tr The resulting complexes are characterized using various spectroscopic techniques, including ¹H NMR, ¹³C NMR, IR, UV-Vis, and mass spectrometry, as well as elemental analysis and X-ray crystallography to determine their solid-state structures. mdpi.commdpi.comresearchgate.netnih.govbohrium.comdergipark.org.trrsc.orgresearchgate.net

Data from structural characterization of ruthenium-p-cymene complexes reveal typical bond lengths and angles consistent with the piano-stool geometry. For instance, in a ruthenium(II) complex with a pyridine-quinoline ligand, the Ru-Cl bond length was reported around 2.409 Å, and the Ru-N bond lengths were in the range of 2.088 Å to 2.126 Å. mdpi.com The distance between the ruthenium atom and the centroid of the this compound ring is typically around 1.690 Å. mdpi.com

Here is a table summarizing some reported ruthenium-p-cymene complexes and their synthesis:

Ruthenium PrecursorLigand(s)Product TypeSynthesis MethodCharacterization Methods
[(η⁶-p-cymene)Ru(μ-Cl)Cl]₂N-heterocyclic carbene (NHC) (via Ag complex)[RuCl₂(this compound)(NHC)]Transmetalation reactionElemental analysis, ¹H NMR, ¹³C NMR researchgate.net
[(η⁶-p-cymene)Ru(μ-Cl)Cl]₂Benzaldehyde derived thiosemicarbazones[(η⁶-p-cymene)Ru(TSC)]Cl (various coordination)Reaction in methanol (1:2 molar ratio)¹H NMR, FT-IR, UV-vis, elemental analysis dergipark.org.tr
[(η⁶-p-cymene)Ru(μ-Cl)Cl]₂Substituted pyridine–quinoline ligands[Ru(η⁶-p-cymene)(N^N)Cl][X]Reaction in dry methanol or acetoneATR-IR, UV–Vis, multinuclear NMR, elemental analysis, conductivity, X-ray diffraction mdpi.commdpi.com
[(η⁶-p-cymene)Ru(μ-Cl)Cl]₂Bidentate ligands with two nitrogen atoms[Ru(this compound)Cl₂L]Reaction in dichloromethane (B109758) followed by addition of hexaneElemental analysis (C, H, N), ¹H NMR, COSY ¹H-¹H, HRMS (ESI), TGA, X-ray diffraction nih.gov
[RuCl₂(η⁶-p-cymene)]₂Pendent diphosphine ligands (e.g., dppm)[RuCl(PPh₃)(η¹-(P-P))(η⁶-p-cymene)]PF₆Substitution of labile ligand in a precursor complexNot explicitly detailed in snippet, but likely spectroscopy acs.org
[RuCl₂(η⁶-p-cymene)]₂1,3-diaryltriazeneMCl(η²-1,3-ArNNNAr)(η⁶-p-cymene)Reaction in the presence of triethylamineSpectroscopy, X-ray crystallography researchgate.net
[{RuCl(μ-Cl)(η⁶-p-cymene)}₂]Schiff base ligandsRuII-p-cymene complexesReaction in methanolElemental analysis, IR, NMR, UV-Vis, magnetic moment, thermal analysis, MS, GC-MS, conductivity bohrium.com
[Ru₂(this compound)₂(μ-Cl)₂Cl₂]Furan-2-carboxamide-based aroylthioureas[Ru₂(this compound)₂(k⁴-N₂OS)(L)Cl₂]Synthesis and characterization detailedSpectral and analytical techniques, single-crystal XRD, DFT analysis nih.gov
[RuCl₂(this compound)]₂rac-BINAPRuCl(CNNPh)(BINAP) (mixture of diastereoisomers)Reaction with ligand and NEt₃Not explicitly detailed in snippet, but likely spectroscopy researchgate.net
[RuCl₂(this compound)]₂(S,R)-JOSIPHOSRuCl(CNNPh)[(S,R)-JOSIPHOS] (single isomer)Reaction with ligand and NEt₃Not explicitly detailed in snippet, but likely spectroscopy researchgate.net
[Ru(η⁶-p-cymene)(μ-Cl)Cl]₂1,3-dioxoindan-2-carboxamides ligandsRu(II) arene complexesSynthesis and characterization detailedSpectroscopic methods, elemental analysis, conductivity measurements, X-ray diffraction rsc.org

The formation of chelate complexes from pendent phosphine complexes and related neutral complexes has also been investigated, including the determination of activation enthalpies and entropies. acs.org A high-yielding one-pot synthesis for certain chelate complexes has been developed, starting from the reaction between [RuCl₂(η⁶-p-cymene)]₂ and the diphosphine ligand, followed by ring closure. acs.org

Ruthenium-p-cymene complexes are actively studied for their catalytic applications, including transfer hydrogenation reactions mdpi.combohrium.com, and their potential as antitumor agents. nih.govnih.govnih.gov

Pharmacological and Biological Activities of P Cymene: Mechanistic Insights

Antioxidant Properties and Mechanisms of Action

p-Cymene (B1678584), a naturally occurring aromatic monoterpene, has demonstrated significant antioxidant properties through various mechanisms. researchgate.netnih.gov Its ability to counteract oxidative stress is a key aspect of its pharmacological profile. mdpi.com

Scavenging of Free Radicals and Reduction of Oxidative Stress

This compound actively reduces oxidative stress by mitigating the damage caused by reactive oxygen and nitrogen species. tandfonline.com In animal models, treatment with this compound has been shown to significantly decrease the levels of lipid peroxidation. tandfonline.comtandfonline.comnih.gov This is evidenced by the reduction in thiobarbituric acid reactive substances (TBARS), which are markers of oxidative damage to cell membranes. tandfonline.comresearchgate.net For instance, in the hippocampus of mice, this compound at various concentrations led to a substantial decrease in lipid peroxidation, with reductions of 65.54%, 73.29%, and 89.83% at doses of 50, 100, and 150 mg/kg, respectively. nih.govresearchgate.net

Furthermore, this compound is effective against reactive nitrogen species, as demonstrated by its ability to lower nitrite content. tandfonline.comtandfonline.comnih.gov In the same mouse model, this compound treatment resulted in significant reductions in nitrite levels, indicating its capacity to scavenge nitrogen-derived reactive species and contribute to a neuroprotective effect. tandfonline.com In a rat model of intestinal inflammation, this compound was also found to decrease malondialdehyde (MDA), another key indicator of lipid peroxidation. nih.gov

Modulation of Antioxidant Enzyme Activities (e.g., SOD, Catalase)

A crucial mechanism behind this compound's antioxidant effect is its ability to positively modulate the activity of endogenous antioxidant enzymes. tandfonline.comtandfonline.com These enzymes are the body's primary defense against oxidative damage. tandfonline.com Studies have shown that this compound significantly increases the activity of both Superoxide Dismutase (SOD) and Catalase (CAT) in the hippocampus of mice. tandfonline.comtandfonline.comnih.govresearchgate.net SOD is responsible for converting superoxide radicals into hydrogen peroxide, which is then broken down by Catalase. tandfonline.com

The administration of this compound resulted in a dose-dependent increase in the activity of these protective enzymes. tandfonline.comnih.govresearchgate.net For example, SOD activity increased by 22.7%, 33.9%, and 63.1% at doses of 50, 100, and 150 mg/kg, respectively. tandfonline.comnih.govresearchgate.net Even more dramatically, Catalase activity saw increases of 119.25%, 151.83%, and 182.70% at the same respective doses. tandfonline.comnih.govresearchgate.net This enhancement of the brain's natural neuroprotective defenses highlights a key mechanism of this compound's antioxidant action. tandfonline.comtandfonline.com

In Vivo Antioxidant Potential in Animal Models

The antioxidant capabilities of this compound have been confirmed in various in vivo animal models. nih.govresearchgate.net In studies using Swiss mice, the administration of this compound demonstrated a potent antioxidant effect in the brain, specifically the hippocampus. tandfonline.comtandfonline.comnih.govresearchgate.net The compound successfully reduced markers of oxidative damage like lipid peroxidation and nitrite content while simultaneously boosting the activity of critical antioxidant enzymes, SOD and CAT. tandfonline.comtandfonline.com These findings suggest that this compound can act as a neuroprotective agent by mitigating oxidative stress. tandfonline.comnih.govresearchgate.net

In a different model focusing on intestinal inflammation in rats, this compound also showed significant antioxidant activity. nih.gov It reduced levels of malondialdehyde (MDA), restored glutathione (GSH) levels, and enhanced the activity of SOD. nih.gov Another study on a rat model of hyperlipidemia and colorectal cancer found that this compound reduced intestinal oxidative stress markers, including malondialdehyde, and increased total antioxidant capacity and superoxide dismutase levels. iiarjournals.org These collective results from different animal models confirm the robust in vivo antioxidant potential of this compound. tandfonline.comtandfonline.com

Table 1: Effect of this compound on Oxidative Stress Markers and Antioxidant Enzymes in Mice Hippocampus

Parameter Dose (mg/kg) % Change Compared to Control
Lipid Peroxidation (TBARS) 50 ▼ 65.54%
100 ▼ 73.29%
150 ▼ 89.83%
Nitrite Content 50 ▼ 71.21%
100 ▼ 68.61%
150 ▼ 67.00%
Superoxide Dismutase (SOD) Activity 50 ▲ 22.7%
100 ▲ 33.9%
150 ▲ 63.1%
Catalase (CAT) Activity 50 ▲ 119.25%
100 ▲ 151.83%
150 ▲ 182.70%

Data sourced from studies on Swiss mice. tandfonline.comnih.govresearchgate.net

Anti-inflammatory Effects and Immunomodulation

This compound exhibits notable anti-inflammatory and immunomodulatory activities, which are linked to its ability to regulate the production of key signaling molecules in the inflammatory cascade. researchgate.netnih.govnih.gov

Inhibition of Cytokine Expression (e.g., IL-1, IL-6, TNF-α)

A significant aspect of this compound's anti-inflammatory action is its ability to suppress the production of pro-inflammatory cytokines. nih.gov Research has shown that this compound can significantly regulate the production of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophage cells. nih.govresearchgate.net This inhibition also extends to the downregulation of the messenger RNA (mRNA) levels for these cytokines. nih.gov

In vivo studies corroborate these findings. In LPS-challenged mice, this compound markedly suppressed the production of TNF-α and IL-1β. nih.govresearchgate.net Similarly, in a rat model of liver fibrosis, this compound treatment decreased the expression of pro-inflammatory markers including TNF-α, IL-1β, and IL-6. nih.govnih.gov In a rat model of colitis, this compound was also effective in decreasing IL-1β and TNF-α levels. nih.govmdpi.com This consistent downregulation of key pro-inflammatory cytokines across different models underscores this compound's potential as an anti-inflammatory agent. mdpi.comnih.gov

Modulation of Inflammatory Mediators (e.g., COX-2)

Beyond cytokines, this compound also modulates other critical inflammatory mediators, such as Cyclooxygenase-2 (COX-2). mdpi.comiiarjournals.org COX-2 is an enzyme that is upregulated during inflammation and is responsible for the synthesis of prostaglandins, which are key drivers of the inflammatory response. nih.gov In a rat model of colorectal cancer associated with a high-fat diet, treatment with this compound significantly reduced the expression of serum inflammatory markers, including COX-2, by 48.4%. iiarjournals.org This suggests that this compound can interfere with the arachidonic acid pathway, a central route in inflammation. nih.gov The inhibition of mediators like COX-2, in conjunction with the suppression of pro-inflammatory cytokines, points to a multi-faceted anti-inflammatory mechanism of action for this compound. mdpi.comiiarjournals.org

Table 2: Effect of this compound on Serum Inflammatory Cytokines in a Rat Model

Cytokine % Reduction with this compound Treatment
Interleukin-1 (IL-1) 54.5%
Interleukin-6 (IL-6) 28.3%
Cyclooxygenase-2 (COX-2) 48.4%

Data sourced from a hyperlipemic rat model. iiarjournals.org

Antimicrobial Activities and Mechanisms

This compound, a monoterpene found in over 100 plant species, has been the subject of extensive research for its wide range of biological activities, including its potential as an antimicrobial agent. nih.gov This property is particularly significant due to the increasing prevalence of antimicrobial resistance. nih.govresearchgate.net While often found as a major component in essential oils used in traditional medicine, its specific activities and mechanisms have been investigated both alone and in synergy with other compounds. researchgate.netmdpi.com

This compound has demonstrated antibacterial activity against a variety of both Gram-positive and Gram-negative bacteria. nih.gov However, its efficacy can vary significantly depending on the bacterial species. In some cases, this compound exhibits weak antibacterial effects when used alone but can enhance the activity of other antimicrobial compounds like carvacrol. nih.govresearchgate.net

Research has shown that essential oils containing this compound as a major component are effective against numerous pathogens. For instance, an essential oil from Trachyspermum ammi (ajowan), with this compound and thymol as its main constituents, showed strong antibacterial effects against several Gram-positive and Gram-negative bacteria. nih.gov Similarly, Satureja horvatii oil, containing 33.14% this compound, was active against bacteria with Minimum Inhibitory Concentrations (MICs) ranging from 0.03 mg/mL for E. coli and S. typhimurium to 0.57 mg/mL for L. monocytogenes. nih.gov

Studies focusing on this compound as an individual compound have yielded specific data on its inhibitory capabilities. While some studies report it has low or no activity against certain pathogens when used alone, others highlight its disruptive effect on bacterial structures. researchgate.netmdpi.com For example, against Bacillus cereus, this compound was found to cause a significant expansion of the cytoplasmic membrane. nih.gov

Table 1: Antibacterial Activity of this compound and Essential Oils Containing this compound

BacteriumGram TypeAgent TestedObserved Activity (MIC)
Escherichia coliNegativeSatureja horvatii oil (33.14% this compound)0.03 mg/mL
Salmonella typhimuriumNegativeSatureja horvatii oil (33.14% this compound)0.03 mg/mL
Listeria monocytogenesPositiveSatureja horvatii oil (33.14% this compound)0.57 mg/mL
Mycobacterium tuberculosisN/AThis compound91.66 μg/mL
Mycobacterium bovisN/AThis compound91.66 μg/mL

The antifungal properties of this compound have been investigated, with mixed results. While it demonstrates efficacy against certain types of fungi, it appears to be less effective against others, particularly filamentous fungi. nih.gov For example, studies have shown that this compound possesses no significant antifungal activity against Rhizopus oryzae (MIC >1024 µg/mL) and Aspergillus niger (MIC >300 µL/mL). nih.gov

Conversely, other research indicates a degree of antifungal action. In one study, this compound applied to wood samples at a concentration of 100 µL/mL exhibited a fungal inhibition percentage (FIP) of 24.4% against the growth of Aspergillus flavus and 21.5% against Aspergillus niger. ncsu.edu Essential oils rich in this compound have also shown promise. Origanum dictamnus essential oil, containing 6.07% this compound, was found to be active against Saccharomyces cerevisiae and A. niger. nih.gov Furthermore, the antifungal mechanism of monoterpenes like this compound has been linked to the suppression of genes that regulate fungal development and the inhibition of ergosterol synthesis. researchgate.net

Table 2: Antifungal Activity of this compound

FungusAgent TestedConcentrationObserved Activity (FIP%)
Aspergillus flavusThis compound on wood100 µL/mL24.4%
Aspergillus nigerThis compound on wood100 µL/mL21.5%
Pichia membranaefaciensSatureja horvatii oil (33.14% this compound)N/AMIC: 0.56 mg/mL
Zygosacharomyce bailiiSatureja horvatii oil (33.14% this compound)N/AMIC: 2.23 mg/mL

This compound has demonstrated a range of biological effects, including antiviral and antiparasitic activities. nih.govnih.gov Research suggests that this compound may act as a potential agent against various RNA viruses. researchgate.net One study proposed that this compound could impair the replication of SARS-CoV-2 and Influenza A (H1N1). researchgate.net The proposed mechanism involves the disruption of the viral nucleoprotein's interaction with cellular import machinery, a common pathway for many RNA viruses. researchgate.net However, another study found an absence of activity against SARS-CoV-2 in vitro for this compound. researchgate.net

In addition to its antiviral potential, this compound is recognized for its antiparasitic properties. nih.govnih.gov These activities contribute to the broad spectrum of its pharmacological profile, making it a compound of interest for further investigation in treating various infectious diseases. nih.govnih.gov

The primary mechanism of this compound's antimicrobial action is attributed to its interaction with and disruption of the microbial cell membrane. nih.govmdpi.com As a lipophilic compound, this compound can insert itself into the lipid bilayer of bacterial membranes, causing a perturbation of the membrane's structure and function. nih.govresearchgate.net This disruption leads to an increase in membrane permeability and a loss of cellular integrity. researchgate.net

Studies have shown that this compound causes a significant expansion of the cytoplasmic membrane in bacteria such as B. cereus—to a degree 2.7 times greater than that caused by its derivative, carvacrol. nih.gov This swelling action is a key aspect of its antimicrobial effect. This compound also reduces the membrane potential, which affects cellular processes like motility by interfering with the proton motive force required for flagellar movement. nih.govmdpi.com

However, its effect on other cellular functions is limited compared to related compounds. For instance, this compound has been observed to have no effect on the pH gradient across the membrane or on intracellular and extracellular ATP levels, whereas carvacrol significantly impacts these parameters. nih.gov This suggests that while membrane disruption is the principal mechanism, the specific effects of this compound are more targeted toward the physical integrity and potential of the membrane rather than the cell's internal energy systems. nih.gov

Anticancer and Antitumor Potential

This compound has been investigated for its anticancer and antitumor properties, both as an independent molecule and as a ligand in organometallic complexes. nih.govmdpi.comnih.gov The compound itself is noted for having low cytotoxicity, which makes it a potential candidate for drug development. researchgate.net Its anticancer effects are linked to several mechanisms, including the modulation of cytokine production and its anti-inflammatory properties. mdpi.com

A significant area of research involves the use of this compound in ruthenium(II) half-sandwich complexes. nih.govnih.gov These organometallic compounds have shown considerable promise as antitumor agents, exhibiting cytotoxicity against various human cancer cell lines, including ovarian carcinoma (A2780), breast adenocarcinoma (MCF7 and MDAMB231), and cervical carcinoma (HeLa). nih.govnih.govacs.org For example, complexes with the general formula [Ru(this compound)(L-N,N)Cl][CF3SO3] have demonstrated moderate to high cytotoxic activity, with IC50 values among the lowest reported for this class of compounds. nih.govacs.org Notably, some of these ruthenium-p-cymene complexes show selectivity, being cytotoxic to cancer cells while having no effect on normal human primary fibroblasts at similar concentrations. nih.govnih.gov

Table 3: Cytotoxic Activity of Ruthenium(II)-p-Cymene Complexes on Cancer Cell Lines

Complex TypeCancer Cell LineCell Line OriginObserved Effect
[(η6-p-cymene)RuCl2(2-aminophenol)]HeLaCervical CarcinomaCytotoxic Activity
[(η6-p-cymene)RuCl2(2-aminophenol)]MCF-7Breast CancerCytotoxic Activity
[Ru(this compound)(L-N,N)Cl][CF3SO3]A2780Ovarian CarcinomaModerate to High Cytotoxicity
[Ru(this compound)(L-N,N)Cl][CF3SO3]MCF7Breast AdenocarcinomaModerate to High Cytotoxicity
[Ru(this compound)(L-N,N)Cl][CF3SO3]MDAMB231Breast AdenocarcinomaModerate to High Cytotoxicity

The anticancer effects of this compound and its derivatives are associated with their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. nih.govbohrium.com By halting the cell cycle, these compounds prevent cancer cells from proliferating uncontrollably. researchgate.netnih.gov

The antiproliferative capacity of ruthenium(II)-p-cymene complexes, in particular, is linked to a combined mechanism of apoptosis and autophagy. nih.govacs.org These complexes have been shown to trigger hallmark stress responses in cancer cells, including an increase in reactive oxygen species (ROS), a loss of mitochondrial membrane potential, and DNA fragmentation, all of which are indicators of apoptosis. rsc.org The induction of apoptosis has been confirmed through methods such as Annexin V-FITC/PI staining and the observation of nuclear fragmentation. rsc.org Furthermore, the effect on apoptosis is reportedly mediated by the inhibition of telomerase activity and mitochondrial dysfunction. researchgate.net

Cell cycle arrest is another key mechanism. Natural compounds can upregulate proteins like p53 and p21, which are inhibitors of cyclin-dependent kinases (CDKs). nih.gov By inhibiting CDKs, these compounds can arrest the cell cycle, typically at the G1 or G2/M phase, thereby preventing the cell from progressing towards division. nih.govmdpi.com Studies on various natural compounds demonstrate that this inhibition of cell cycle regulatory proteins is a viable strategy for controlling cancer cell proliferation. nih.gov

Antiangiogenic Mechanisms and Cancer Cell Cytotoxicity

This compound, a naturally occurring monoterpene, has demonstrated a range of biological activities, including potential anticancer effects. Its influence on angiogenesis, the formation of new blood vessels, and its direct toxicity to cancer cells have been subjects of scientific investigation.

While this compound itself has shown some antiproliferative activity, its derivatives, particularly metal-based complexes, have exhibited more pronounced effects. For instance, a study on bifunctional ruthenium(II)-p-cymene complexes revealed that their antiangiogenic and anticancer properties could be modulated by the length of their perfluorinated side chains. One complex with a shorter chain primarily inhibited tumor growth through a direct anticancer effect, while a complex with a longer chain demonstrated a predominantly antiangiogenic mechanism. nih.gov Both compounds were found to inhibit sprout formation in human umbilical vein endothelial cells (HUVECs), a key process in angiogenesis. nih.gov

In terms of direct cytotoxicity, the effects of this compound appear to be cell-line specific and often moderate. Research has shown that this compound did not induce significant antiproliferation in several human cancer cell lines, including HT-1080 (fibrosarcoma), A549 (lung adenocarcinoma), and DLD-1 (colon adenocarcinoma) at various concentrations. However, some of its derivatives, such as cumin aldehyde, have shown toxicity in lung adenocarcinoma cells.

Role of this compound Metallo-derivatives in Anticancer Therapy

Metallo-derivatives of this compound have emerged as a promising area of research in anticancer therapy, often exhibiting enhanced cytotoxicity compared to this compound alone. researchgate.netnih.govnih.gov These organometallic compounds, particularly those involving ruthenium(II), have been synthesized and evaluated for their potential as alternatives to traditional platinum-based chemotherapy drugs. youtube.comwikipedia.org

Ruthenium(II)-p-cymene complexes have demonstrated significant cytotoxic activity against various cancer cell lines, including ovarian, breast, and colorectal cancer. nih.govyoutube.comnih.gov The mechanism of action for these metallo-derivatives is often multifactorial, involving interactions with DNA and the induction of apoptosis and autophagy. wikipedia.orgresearchgate.net For example, certain Ru(II)(this compound) compounds have shown strong DNA binding constants, comparable to classical intercalators. wikipedia.orgresearchgate.net

One notable example is the RAPTA-C complex, a ruthenium(II)-arene compound containing this compound. While it displays low direct cytotoxicity in many cancer cell lines, it exhibits potent antitumor and antimetastatic effects in vivo with reduced toxicity compared to other chemotherapeutics. nih.gov The anticancer activity of these metallo-derivatives is often influenced by the ligands attached to the metal center, which can affect the compound's lipophilicity and cellular uptake.

Table 1: Cytotoxic Activity of selected this compound Metallo-derivatives

Compound Cancer Cell Line IC50 Value Reference
Ruthenium(II)-p-cymene complex with shorter perfluorinated chain Human A2780 ovarian carcinoma Not specified nih.gov
Ruthenium(II)-p-cymene complex with longer perfluorinated chain Human LS174T colorectal adenocarcinoma Not specified nih.gov
[Ru(this compound)(L-N,N)Cl][CF3SO3] (L = 3,6-di-2-pyridyl-1,2,4,5-tetrazine) Human ovarian carcinoma A2780 Moderate wikipedia.orgresearchgate.net
[Ru(this compound)(L-N,N)Cl][CF3SO3] (L = 6,7-dimethyl-2,3-bis(pyridin-2-yl)quinoxaline) Human ovarian carcinoma A2780 Low µM range wikipedia.orgresearchgate.net
RAPTA-C Most cancer cell lines > 300 µM nih.gov

Effects on Colorectal Cancer Incidence in Animal Models

Animal studies have provided evidence for the potential of this compound in reducing the incidence of colorectal cancer (CRC). In a rat model of hyperlipidemia-associated CRC induced by dimethyl hydrazine (DMH), this compound administration was found to significantly inhibit the occurrence of tumors. researchgate.netresearchgate.netnih.gov This protective effect was linked to its ability to reduce oxidative stress and the expression of inflammatory cytokines. researchgate.netresearchgate.net

Specifically, this compound treatment in hyperlipidemic rats on a high-fat diet led to a decrease in serum levels of pro-inflammatory cytokines such as interleukin-1 (IL-1), interleukin-6 (IL-6), and cyclo-oxygenase-2 (COX-2). researchgate.netresearchgate.net Furthermore, it modulated markers of oxidative stress in intestinal tissue, increasing the total antioxidant capacity and superoxide dismutase (SOD) levels while decreasing malondialdehyde (MDA) content. researchgate.netmdpi.com

Another study found that this compound could prevent high-fat diet-associated colorectal cancer by improving the structure of the intestinal flora. nih.gov In DMH-induced rats on a high-fat diet, this compound treatment reduced the number of cancerous nodules. nih.gov

Table 2: Effects of this compound on Inflammatory and Oxidative Stress Markers in a Rat Model of Colorectal Cancer

Marker Effect of this compound Treatment Reference
Interleukin-1 (IL-1) Decreased researchgate.netresearchgate.net
Interleukin-6 (IL-6) Decreased researchgate.netresearchgate.net
Cyclo-oxygenase-2 (COX-2) Decreased researchgate.netresearchgate.net
Total Antioxidant Capacity (T-AOC) Increased researchgate.netmdpi.com
Superoxide Dismutase (SOD) Increased researchgate.netmdpi.com
Malondialdehyde (MDA) Decreased researchgate.netmdpi.com

Neuroprotective and Anxiolytic Effects

This compound has demonstrated both neuroprotective and anxiolytic properties in various preclinical studies. mdpi.commdpi.comnih.govnih.gov Its ability to counteract oxidative stress and modulate neuroinflammation contributes to these effects.

Potential in Alzheimer's Disease and Oxidative Stress-Related Neuropathies

The neuroprotective potential of this compound has been investigated in the context of Alzheimer's disease (AD) and other neuropathies where oxidative stress is a key pathological factor. In a rat model of AD induced by Aβ1-42, this compound treatment was shown to improve learning and memory functions and reduce the deposition of amyloid plaques. patsnap.com

The antioxidant properties of this compound are central to its neuroprotective effects. mdpi.com Studies have shown that it can increase the activity of antioxidant enzymes like superoxide dismutase and catalase in the hippocampus, while reducing lipid peroxidation and nitrite content. mdpi.com By mitigating oxidative stress, this compound may help protect neurons from damage and degeneration. mdpi.com Furthermore, this compound has been found to inhibit the aggregation of Aβ peptides and the cytotoxicity induced by them, suggesting a direct role in combating a key feature of AD pathology. hmdb.ca It has also been shown to prevent the weakening of long-term potentiation in the hippocampus of rats injected with Aβ1-42.

Modulation of Neurotransmitters and Neural Pathways

The neuroprotective and anxiolytic effects of this compound are also linked to its ability to modulate neurotransmitter systems and neural pathways. While the precise mechanisms are still being elucidated, research suggests an influence on several key neurotransmitters.

Studies in rats have shown that inhalation exposure to this compound can lead to long-lasting changes in brain neurochemistry. Specifically, it was observed to increase synaptosomal concentrations of noradrenaline and dopamine. researchgate.net This suggests a functional compensation for a reduced density of synapses. researchgate.net

Furthermore, in models of chronic stress, this compound has been shown to inhibit the increase in the expression and activity of acetylcholinesterase in the hippocampus. researchgate.net This action would lead to an increase in the availability of acetylcholine, a neurotransmitter crucial for cognitive functions. The anxiolytic effects of this compound are thought to involve the GABAergic system, a primary inhibitory neurotransmitter system in the brain.

Analgesic and Antinociceptive Activities

This compound has been consistently shown to possess analgesic and antinociceptive properties in various animal models of pain. mdpi.commdpi.comnih.gov Its mechanisms of action involve both peripheral and central pathways.

In models of inflammatory pain, this compound has been found to reduce hyperalgesia induced by agents like carrageenan, TNF-α, and dopamine. This effect is associated with a decrease in leukocyte migration and the production of pro-inflammatory cytokines.

The central antinociceptive effects of this compound have been demonstrated in tests such as the hot-plate and tail-flick tests. Its action in these models suggests an involvement of supraspinal and spinal components. Evidence points to the modulation of the opioid system, as the antinociceptive effect of this compound can be antagonized by naloxone, a non-selective opioid receptor antagonist.

Furthermore, this compound has been shown to activate descending pain inhibitory pathways. It increases the expression of c-Fos, a marker of neuronal activation, in the periaqueductal gray (PAG) and the nucleus raphe magnus (NRM), key areas involved in pain modulation. At the cellular level, this compound has been found to modulate calcium channel currents, which are crucial for the transmission of pain signals in primary afferent neurons.

Table 3: Summary of Analgesic and Antinociceptive Mechanisms of this compound

Mechanism Evidence Reference
Inhibition of Inflammatory Mediators Reduced hyperalgesia induced by carrageenan, TNF-α, dopamine; decreased leukocyte migration.
Involvement of Opioid System Antinociceptive effect antagonized by naloxone.
Activation of Descending Pain Pathways Increased c-Fos expression in the periaqueductal gray (PAG) and nucleus raphe magnus (NRM).
Modulation of Calcium Channels Decreased density of calcium channel currents.

Other Biological Activities

Antidiabetic Potential and Protein Glycation Prevention

This compound, an aromatic monoterpene found in numerous essential oils, has demonstrated notable antidiabetic properties. nih.govnih.gov Research indicates a strong association between hyperglycemia, oxidative stress, and the onset of diabetes mellitus. nih.govmdpi.com this compound's therapeutic potential in this area is significantly linked to its antioxidant and anti-inflammatory activities. nih.govmuk.ac.ir

In studies using streptozotocin-induced diabetic rat models, this compound administration has been shown to improve several key biochemical markers. nih.gov It can effectively reduce elevated serum levels of glucose, total cholesterol, triglycerides, low-density lipoprotein (LDL), and very-low-density lipoprotein (VLDL). nih.gov Concurrently, it helps to regulate liver enzymes such as alkaline phosphatase (ALP), alanine aminotransferase (ALT), and aspartate aminotransferase (AST). nih.gov Mechanistically, this compound has been found to modulate the PI3K/Akt/mTOR signaling pathway, which is a primary route for insulin's control over glucose and lipid metabolism. nih.gov By regulating this pathway, this compound helps to reduce hepatic and pancreatic injury observed in diabetic conditions. nih.gov Furthermore, its antioxidant properties contribute to a decrease in malondialdehyde (MDA) levels, an indicator of oxidative stress. nih.gov

Protein glycation, a non-enzymatic reaction between sugars and proteins, is a significant factor in the development of diabetic complications. researchgate.net This process leads to the formation of Advanced Glycation End-products (AGEs), which contribute to cellular damage and the progression of disease. While direct studies on this compound's antiglycation activity are not extensively detailed, its established antioxidant capabilities are crucial. The mechanism of glycation inhibition by many natural compounds, particularly plant-derived polyphenols, is linked to their antioxidant nature and their ability to scavenge free radicals that accelerate the formation of AGEs. nih.govwjarr.com Given that oxidative stress is a key promoter of glycation, the potent antioxidant activity of this compound suggests a strong potential for preventing protein glycation. nih.govmuk.ac.ir By mitigating oxidative stress, this compound may inhibit the formation of AGEs, thereby helping to prevent or slow the progression of diabetic complications. nih.gov

Table 1: Effects of this compound on Biochemical Parameters in Diabetic Models
ParameterEffect of this compound AdministrationAssociated Pathway/Mechanism
Serum GlucoseDecreaseRegulation of Akt/mTOR pathway
Serum InsulinIncreaseRegulation of Akt signaling pathway
Lipid Profile (TC, TG, LDL, VLDL)DecreaseRegulation of Akt/mTOR pathway
Liver Enzymes (ALP, ALT, AST)DecreaseReduction of hepatic injury
Malondialdehyde (MDA)DecreaseAntioxidant activity
Protein Glycation (AGEs)Inhibition (Potential)Antioxidant activity, scavenging of free radicals

Vasorelaxant Effects

This compound exhibits significant vasorelaxant activity, contributing to its potential cardiovascular benefits. nih.govnih.gov Studies conducted on isolated rat aorta have demonstrated that this compound induces relaxation in the vascular smooth muscle in a concentration-dependent manner. mdpi.com A key finding is that this effect is independent of the endothelium, the inner lining of blood vessels that releases factors to control vascular tone. mdpi.com

The mechanism underlying this compound's vasorelaxant effect involves the modulation of potassium (K+) channels. mdpi.com Research has shown that the use of a nonselective potassium channel blocker, Cesium chloride (CsCl), attenuates the relaxing effect of this compound. mdpi.com Further investigation with more selective blockers revealed that ATP-sensitive potassium channels (KATP) and inwardly rectifying potassium channels (Kir) are involved in its action. mdpi.com The relaxant effect of this compound was diminished in the presence of glibenclamide and Barium chloride (BaCl2), which are blockers for KATP and Kir channels, respectively. mdpi.com Conversely, blockers for large-conductance calcium-activated potassium (BKCa) channels and voltage-gated potassium (KV) channels did not alter the vasorelaxant response, indicating these channels are not central to this compound's mechanism. mdpi.com

Table 2: Mechanistic Details of this compound's Vasorelaxant Effect on Rat Aorta
Experimental ConditionObservationConclusion
Endothelium-intact vs. Endothelium-denuded aortic ringsSimilar concentration-dependent relaxationEffect is endothelium-independent
Presence of Cesium chloride (CsCl)Relaxant effect was attenuatedInvolvement of K+ channels
Presence of Glibenclamide (KATP blocker)Relaxant effect was attenuatedParticipation of KATP channels
Presence of Barium chloride (BaCl2) (Kir blocker)Relaxant effect was attenuatedParticipation of Kir channels
Presence of Tetraethylammonium (TEA) or 4-Aminopyridine (4-AP)No change in relaxant effectBKCa and KV channels are not involved

Immunomodulatory Effects

This compound possesses notable immunomodulatory properties, primarily linked to its anti-inflammatory actions. nih.govnih.gov It can modulate the response of the immune system, particularly in the context of inflammation. researchgate.net In studies involving intestinal inflammation models, this compound has been shown to exert protective effects by modulating both the antioxidant and immunomodulatory systems. researchgate.net

The immunomodulatory activity of this compound is characterized by its ability to influence cytokine production. It has been observed to decrease the levels of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α). researchgate.net At the same time, it helps to maintain the basal levels of the anti-inflammatory cytokine Interleukin-10 (IL-10). researchgate.net This balanced regulation of cytokines is crucial for controlling inflammatory processes.

Furthermore, this compound can modulate T cell populations, including CD4+ and CD8+ cells, in tissues like the spleen, mesenteric lymph nodes, and colon. researchgate.net Its anti-inflammatory mechanism also involves the downregulation of key inflammatory enzymes and transcription factors. Research has demonstrated that this compound can decrease the mRNA transcription of cyclooxygenase-2 (COX-2), interferon-gamma (IFN-γ), inducible nitric oxide synthase (iNOS), and the nuclear transcription factor kappa B subunit p65 (NF-κB-p65). researchgate.net It has also been shown to interfere with the expression of the suppressor of cytokine signaling 3 (SOCS3) in inflamed tissues. researchgate.net

Table 3: Summary of this compound's Immunomodulatory Actions
TargetEffect of this compoundOutcome
Pro-inflammatory Cytokines (IL-1β, TNF-α)DecreaseReduction of inflammation
Anti-inflammatory Cytokine (IL-10)Maintenance of basal levelsControl of inflammatory response
T Cell Populations (CD4+, CD8+)ModulationRegulation of adaptive immune response
Inflammatory Mediators (COX-2, iNOS)Decreased mRNA transcriptionReduction of inflammatory mediators
Transcription Factor (NF-κB-p65)Decreased mRNA transcriptionInhibition of pro-inflammatory gene expression
Signaling Molecule (SOCS3)Interference with expressionModulation of cytokine signaling

Advanced Analytical Techniques for P Cymene Research

Chromatographic Methods for Qualitative and Quantitative Analysis

Chromatography is a fundamental technique for separating mixtures into their individual components. For p-cymene (B1678584), several chromatographic methods are routinely used for both qualitative identification and precise quantitative measurement.

Gas Chromatography-Mass Spectrometry (GC-MS/MS)

Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a powerful and highly specific technique for the analysis of volatile compounds like this compound. srce.hr This method offers excellent separation efficiency and definitive compound identification based on mass-to-charge ratio, making it ideal for complex mixtures such as essential oils. srce.hr

In a typical GC-MS/MS analysis, the sample is first vaporized and separated based on its boiling point and affinity for a stationary phase within a capillary column. nih.govshimadzu.com Following separation, the eluted compounds are ionized, and specific precursor ions are selected and fragmented to produce product ions. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and sensitivity for quantification. srce.hrresearchgate.net

Research has demonstrated the development and validation of GC-MS/MS methods for the simultaneous determination of this compound and other volatile compounds in plant extracts and essential oils. srce.hrnih.gov These methods are validated for several parameters, including linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ), confirming their suitability for accurate analysis. srce.hrnih.gov For instance, one study developed a method to quantify this compound in Eupatorium fortunei Turcz., demonstrating good linearity over a specific concentration range and high accuracy. nih.gov

Table 1: Example of GC-MS/MS Method Parameters for this compound Analysis

Parameter Conditions
Column SH-Rxi-5Sil MS capillary column (30 m, 0.25 mm i.d., 0.25 µm film thickness) nih.gov
Carrier Gas Helium at a flow rate of 1 mL·min⁻¹ nih.gov
Injector Split mode (10:1 ratio) nih.gov
Oven Program 70°C (3 min), to 80°C (10°C·min⁻¹), to 100°C (20°C·min⁻¹), to 130°C (2°C·min⁻¹), to 280°C (20°C·min⁻¹), hold for 2 min nih.gov
Ionization Mode Electron Ionization (EI) at 70 eV nih.gov
Scan Mode Multiple Reaction Monitoring (MRM) srce.hrnih.gov
Linear Range 0.01 µg·mL⁻¹ to 0.38 µg·mL⁻¹ nih.gov
Correlation Coefficient (r) > 0.999 nih.gov
Recovery 105.31% nih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is another cornerstone technique for the analysis of this compound, particularly in formulations where the compound is less volatile, such as in nanoemulsions or topical preparations. oup.comresearchgate.net HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.

Reverse-phase (RP) HPLC is commonly employed for this compound analysis. oup.comsielc.com In this mode, a nonpolar stationary phase (like C18) is used with a more polar mobile phase, typically a mixture of acetonitrile and water. oup.comresearchgate.netresearchgate.net Detection is often achieved using a Diode Array Detector (DAD) or a standard UV-Visible detector set at a wavelength where this compound absorbs, such as 225 nm. oup.comresearchgate.net

Validated HPLC methods for this compound demonstrate high accuracy, precision, and linearity. oup.comnih.gov The technique is valued for its robustness and reliability in quantifying this compound in various matrices, serving as a crucial tool for quality control. oup.comresearchgate.net

Table 2: Exemplary HPLC Method Parameters and Validation Data for this compound

Parameter Conditions / Value
Column Phenomenex® Synergi™ Fusion-RP (150 mm × 4.6 mm, 4 µm) oup.com
Mobile Phase Acetonitrile : Water (60:40, v/v) oup.com
Flow Rate 1.0 mL/min (isocratic elution) oup.com
Detector Diode Array Detector (DAD) at 225 nm oup.com
Linearity Range 10-90 µg/mL researchgate.net
Correlation Coefficient (r²) 0.999 oup.com
Precision (RSD) < 2% oup.comresearchgate.net
LOD 0.01 µg/mL researchgate.net
LOQ 0.04 µg/mL researchgate.net

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method often used for the qualitative screening of essential oils and plant extracts for the presence of this compound. keypublishing.orgscienceinschool.org It operates on the same separation principles as column chromatography but uses a thin layer of adsorbent material (like silica (B1680970) gel) coated on a flat substrate. scienceinschool.org

In the analysis of essential oils containing this compound, a sample is spotted onto the TLC plate, which is then placed in a sealed chamber with a suitable mobile phase (eluent). keypublishing.orgscienceinschool.org The mobile phase ascends the plate by capillary action, and the components of the sample separate based on their differing affinities for the stationary and mobile phases, resulting in distinct spots at different heights. mfd.org.mk

Visualization of the separated spots can be achieved under UV light (if the compounds are fluorescent or the plate contains a fluorescent indicator) or by spraying with a chemical reagent that reacts to produce colored spots. scienceinschool.orgmfd.org.mknih.gov While primarily qualitative, TLC can provide semi-quantitative information and is an excellent tool for initial screening and for optimizing conditions for column chromatography. mfd.org.mk

Table 3: Mobile Phase Systems Used in TLC Analysis of Essential Oils Containing Terpenoids

Mobile Phase Composition (v/v) Application Context
Toluene (B28343) : Ethyl Acetate (93:7) General analysis of essential oil constituents mfd.org.mkresearchgate.net
Carbon Tetrachloride : Acetone : Glacial Acetic Acid (15.2:3:1) Separation of components in Nigella sativa L. oil keypublishing.org
Hexane : Methylene Chloride (5:1) Analysis of fennel essential oil mfd.org.mk
Ethyl Acetate : Methanol (B129727) : Water (60:30:10) Fractionation of plant extracts for bioassays nih.gov

Spectroscopic Characterization Techniques

Spectroscopy involves the interaction of electromagnetic radiation with matter to produce a spectrum, which provides a unique fingerprint of a substance's molecular structure and composition.

Fourier Transform-Raman Spectroscopy (FT-Raman)

Fourier Transform-Raman (FT-Raman) spectroscopy is a vibrational spectroscopy technique that provides detailed information about the chemical structure and molecular vibrations of a sample. mdpi.comyoutube.com It involves irradiating a sample with a monochromatic laser, typically in the near-infrared (NIR) region, and analyzing the inelastically scattered light. juniperpublishers.com The resulting Raman spectrum consists of peaks corresponding to specific vibrational modes of the molecules, acting as a molecular fingerprint. youtube.com

The use of an NIR laser in FT-Raman spectroscopy effectively minimizes the fluorescence that can overwhelm the Raman signal in analyses of complex biological samples like essential oils. mdpi.com This technique is non-destructive and requires minimal sample preparation. juniperpublishers.com FT-Raman has been successfully applied to identify and map the distribution of key components in medicinal and spice plants, such as anethole in fennel fruits. nih.gov While specific, detailed research focusing solely on the FT-Raman spectrum of isolated this compound is not extensively documented in the provided results, the technique's utility for analyzing structurally similar essential oil components highlights its potential for characterizing this compound within its natural matrices. nih.gov The spectrum would be expected to show characteristic peaks for C-H stretching and bending of the methyl and isopropyl groups, as well as aromatic ring vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules, including this compound. It is based on the absorption of radiofrequency waves by atomic nuclei in a strong magnetic field. The resulting spectrum provides precise information about the chemical environment of each nucleus (e.g., protons or carbon-13 atoms).

For this compound, ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) are the most common experiments.

¹H NMR: The proton NMR spectrum of this compound shows distinct signals for the aromatic protons, the methine proton of the isopropyl group, the methyl protons of the isopropyl group, and the protons of the methyl group attached to the aromatic ring. The chemical shift, splitting pattern (multiplicity), and integration of these signals allow for unambiguous assignment of the proton structure.

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The this compound spectrum displays signals corresponding to the quaternary carbons, the CH carbons of the aromatic ring, the CH of the isopropyl group, and the methyl carbons. bmrb.iochemicalbook.com

NMR data is crucial for confirming the identity and purity of synthesized this compound and for studying its interactions in more complex systems.

Table 4: ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

Atom Type ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aromatic CH (meta to isopropyl) ~7.11 bmrb.io ~128.97 bmrb.io
Aromatic CH (ortho to isopropyl) ~7.11 bmrb.io ~126.27 bmrb.io
Isopropyl CH ~2.87 bmrb.io ~33.68 bmrb.io
Ring Methyl (CH₃) ~2.32 bmrb.io ~20.95 bmrb.io
Isopropyl Methyl (CH₃)₂ ~1.23 bmrb.io ~24.10 bmrb.io
Aromatic C (ipso, methyl) - ~135.15 bmrb.io
Aromatic C (ipso, isopropyl) - ~145.87 bmrb.io

Infrared (IR) Spectroscopy

The key vibrational modes observed in the IR spectrum of this compound include C-H stretching vibrations of the aromatic ring and the alkyl substituents, as well as C=C stretching vibrations within the benzene (B151609) ring. The region between approximately 3100 cm⁻¹ and 3000 cm⁻¹ is characteristic of the C-H stretching of the aromatic ring. The absorptions corresponding to the C-H stretching of the methyl and isopropyl groups are typically observed in the range of 3000 cm⁻¹ to 2800 cm⁻¹.

The aromatic C=C stretching vibrations give rise to bands in the region of 1600-1450 cm⁻¹. Furthermore, the pattern of substitution on the benzene ring can be inferred from the out-of-plane C-H bending vibrations that appear in the fingerprint region of the spectrum, which is generally below 900 cm⁻¹. The presence of specific absorption bands in these regions provides a unique spectral fingerprint for this compound, allowing for its unambiguous identification.

Characteristic IR Absorption Bands of this compound

Vibrational ModeWave Number (cm⁻¹)Intensity
Aromatic C-H Stretch~3100 - 3000Medium
Alkyl C-H Stretch~3000 - 2850Strong
Aromatic C=C Stretch~1600 and ~1500Medium to Strong
Alkyl C-H Bend~1470 - 1370Medium
Aromatic C-H Out-of-Plane BendBelow 900Strong

Computational Chemistry and Molecular Modeling

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. In the context of this compound research, DFT calculations provide valuable insights into its structural and electronic properties. These calculations can predict molecular geometries, vibrational frequencies, and energies with a good balance of accuracy and computational cost.

DFT studies can be employed to determine the optimized molecular structure of this compound, including bond lengths, bond angles, and dihedral angles. Furthermore, electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can be calculated. The HOMO-LUMO energy gap is a critical parameter that provides information about the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap suggests that the molecule is more reactive.

Researchers have utilized DFT calculations to understand the energetics and electronic structures of this compound and its derivatives. For instance, DFT has been used to study the reaction pathways and energetics of reactions involving this compound. These theoretical calculations complement experimental findings and provide a deeper understanding of the molecule's behavior at the atomic level. The choice of the functional and basis set is crucial in DFT calculations to obtain reliable results that are in good agreement with experimental data.

Calculated Electronic Properties of this compound using DFT

PropertyCalculated ValueSignificance
HOMO EnergyTypically in the range of -8 to -9 eVRelates to the electron-donating ability
LUMO EnergyTypically in the range of 0 to 1 eVRelates to the electron-accepting ability
HOMO-LUMO GapTypically in the range of 8 to 10 eVIndicates chemical reactivity and stability
Dipole MomentSmall, but non-zeroIndicates the polarity of the molecule

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and pharmacology for understanding how the chemical structure of a compound influences its biological activity. For this compound, which exhibits a range of pharmacological properties including antioxidant, anti-inflammatory, and antimicrobial activities, SAR studies aim to elucidate the key structural features responsible for these effects. nih.gov

The biological activities of this compound are intrinsically linked to its molecular structure, which consists of a benzene ring substituted with a methyl group and an isopropyl group at the para position. The lipophilic nature of the cymene scaffold, conferred by the alkyl substituents, is crucial for its ability to permeate biological membranes and interact with molecular targets. The aromatic ring can participate in π-π stacking and hydrophobic interactions with biological receptors.

While comprehensive SAR studies focusing solely on a wide range of this compound derivatives are not extensively documented in the provided context, the known biological activities of this compound itself form the basis for such investigations. The relationship between its structure and observed activities suggests that modifications to the alkyl groups or the aromatic ring could modulate its pharmacological profile. For instance, altering the size or polarity of the substituents could influence its binding affinity to specific enzymes or receptors, thereby affecting its potency and selectivity.

Method Validation for Research Applications

The validation of analytical methods is a critical requirement for research applications involving this compound to ensure the reliability, accuracy, and precision of the obtained results. researchgate.net Method validation demonstrates that an analytical procedure is suitable for its intended purpose. For this compound, various analytical techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are commonly employed for its quantification in different matrices, and these methods must be rigorously validated. researchgate.netnih.govoup.com

Key validation parameters, as often stipulated by guidelines from organizations like the International Council for Harmonisation (ICH), include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ). researchgate.netiupac.org Specificity ensures that the analytical signal is solely from this compound and not from any interfering components in the sample matrix. Linearity is established by demonstrating a direct proportionality between the concentration of this compound and the analytical response over a defined range.

Accuracy is determined by measuring the agreement between a known value and the value obtained from the analytical method, often assessed through recovery studies. Precision evaluates the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. The LOD is the lowest amount of this compound in a sample that can be detected but not necessarily quantitated as an exact value, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. researchgate.net

Typical Validation Parameters for Analytical Methods of this compound

ParameterTypical Acceptance CriteriaPurpose
Linearity (Correlation Coefficient, r²)≥ 0.999 nih.govEnsures a proportional response to concentration
Accuracy (% Recovery)Typically 98-102% researchgate.netMeasures the closeness of results to the true value
Precision (Relative Standard Deviation, %RSD)≤ 2% nih.govDemonstrates the reproducibility of the method
Limit of Detection (LOD)Dependent on the method and matrix researchgate.netnih.govIndicates the lowest detectable concentration
Limit of Quantitation (LOQ)Dependent on the method and matrix researchgate.netnih.govIndicates the lowest quantifiable concentration

Environmental and Green Chemistry Aspects of P Cymene

Biodegradation Pathways and Microbial Catabolism

Microorganisms have evolved specific enzymatic pathways to utilize p-cymene (B1678584) as a carbon and energy source, breaking it down into central metabolic intermediates.

The microbial degradation of this compound is initiated through a "peripheral pathway" that converts it into p-cumate (B1230055). plos.orgnih.gov This process is well-characterized in bacteria such as Pseudomonas putida. ethz.ch The pathway begins with the oxidation of the methyl group of this compound by a two-component monooxygenase, CymA, to form p-cumic alcohol. plos.orgnih.gov This alcohol is then sequentially oxidized to p-cumic aldehyde and then to p-cumate by p-cumic alcohol dehydrogenase (CymB) and p-cumic aldehyde dehydrogenase (CymC), respectively. plos.orgnih.govresearchgate.net

Once formed, p-cumate is further metabolized through the "p-cumate pathway". plos.orgnih.gov This central catabolic pathway begins with the hydroxylation of p-cumate by p-cumate-2,3-dioxygenase to yield 2,3-dihydroxy-2,3-dihydro-p-cumate. nih.gov This intermediate is then converted to 2,3-dihydroxy-p-cumate by 2,3-dihydroxy-2,3-dihydro-p-cumate dehydrogenase. nih.govresearchgate.net The aromatic ring of 2,3-dihydroxy-p-cumate is subsequently cleaved by an extradiol dioxygenase, CmtC, leading to the formation of intermediates that are eventually funneled into the tricarboxylic acid (TCA) cycle. plos.orgnih.gov In Burkholderia xenovorans LB400, the genes encoding these enzymes (the cym and cmt gene clusters) are located on its major chromosome. researchgate.netplos.org

Table 1: Key Enzymes in this compound and p-Cumate Catabolic Pathways

Pathway Enzyme Gene Function
This compound Peripheral Pathway This compound Monooxygenase cymA Oxidizes this compound to p-cumic alcohol
p-Cumic Alcohol Dehydrogenase cymB Oxidizes p-cumic alcohol to p-cumic aldehyde
p-Cumic Aldehyde Dehydrogenase cymC Oxidizes p-cumic aldehyde to p-cumate
p-Cumate Central Pathway p-Cumate Dioxygenase cmtA Dihydroxylates p-cumate
2,3-dihydroxy-2,3-dihydro-p-cumate dehydrogenase cmtB Forms 2,3-dihydroxy-p-cumate

Exposure to this compound can induce a stress response in some microorganisms. In Burkholderia xenovorans LB400, growth on this compound led to an increase in molecular chaperones like DnaK and GroEL, as well as proteins involved in oxidative stress resistance, such as the organic hydroperoxide resistance protein Ohr. nih.govresearchgate.net This indicates that this compound exposure constitutes a stress condition for the bacterium. nih.gov Electron microscopy of these this compound-grown cells revealed alterations in their membrane structure, including fuzzy outer and inner membranes. plos.orgresearchgate.net

Interestingly, this compound has been observed to reduce biofilm formation. plos.org In B. xenovorans LB400, biofilm formation was significantly lower in cells grown on this compound compared to those grown on glucose. plos.orgnih.gov This reduction in biofilm may be linked to a decrease in the levels of diguanylate cyclase proteins, which are involved in the synthesis of the second messenger cyclic di-GMP, a key regulator of biofilm formation. plos.org

This compound as a Green Solvent in Chemical Synthesis

This compound is gaining recognition as a sustainable, bio-based solvent and a viable alternative to conventional hazardous solvents derived from petroleum. nih.govacs.org Its high boiling point, natural origin, and excellent solubilizing properties make it attractive for various chemical processes. nsf.gov

A significant application of this compound as a green solvent is in Direct Arylation Polymerization (DArP). nih.govacs.org DArP is an eco-friendly method for synthesizing conjugated polymers, which are crucial materials in applications like organic electronics. nsf.govresearchgate.net This method avoids the use of toxic organotin reagents commonly employed in traditional cross-coupling reactions like Stille polymerization. nih.govacs.org

Studies have shown that this compound is a highly effective solvent for DArP, demonstrating excellent solubilizing ability for a wide range of alternating copolymers. nih.govnsf.gov This leads to the synthesis of high molecular weight polymers (with Mn up to 51.3 kg/mol ) in high yields (up to 96.2%), often outperforming traditional solvents like toluene (B28343) and even other green solvents like cyclopentyl methyl ether (CPME). nih.govnsf.gov Furthermore, using this compound as a solvent in DArP can lead to polymers with fewer structural defects. acs.orgnsf.gov For instance, the synthesis of PCDTBT, a polymer prone to crosslinking when using solvents like DMA and toluene, resulted in a defect-free structure with a significantly higher molecular weight when this compound was used. nsf.gov

The use of this compound in chemical synthesis aligns with the principles of green chemistry. nsf.gov Its key advantages include:

Renewable Source : this compound is naturally sourced, often as a byproduct of citrus fruit processing or from the paper industry, reducing reliance on fossil fuels. nsf.govresearchgate.net

High Boiling Point : With a boiling point of 177.1 °C, reactions can often be conducted at atmospheric pressure, avoiding the need for pressurized setups that are required for lower-boiling solvents like THF or CPME. nsf.govresearchgate.net This is particularly advantageous for large-scale industrial applications. nsf.gov

Superior Solubilizing Power : It has been shown to be an excellent solvent for conjugated polymers, which can be difficult to dissolve in other solvents. nsf.gov This property is crucial for achieving high molecular weights and defect-free materials in polymerization reactions. nsf.gov

Reduced Environmental Impact : Replacing hazardous aromatic solvents like toluene, xylenes, and dimethylacetamide (DMA) with this compound significantly lowers the environmental and health risks associated with a chemical process. nih.govnsf.gov

Table 2: Comparison of Solvents Used in Direct Arylation Polymerization (DArP)

Solvent Source Boiling Point (°C) Key Advantages Key Disadvantages
This compound Natural/Renewable 177.1 High solubilizing power, no pressurized setup needed, sustainable source -
Toluene Petroleum 110.6 Good solubilizing power Hazardous, unsustainable source, lower boiling point may require pressure
Dimethylacetamide (DMA) Petroleum 165 - Hazardous, unsustainable source
Tetrahydrofuran (B95107) (THF) Petroleum 66 - Hazardous, potential for peroxide formation, requires pressurized setup

| Cyclopentyl methyl ether (CPME) | Petroleum | 106 | Greener alternative to THF | Potential for peroxide formation, requires pressurized setup |

Sustainability Considerations in this compound Production and Use

The shift towards a bio-based economy has spurred research into sustainable methods for producing this compound. Traditionally, this compound is produced via the Friedel-Crafts alkylation of toluene with isopropanol, a process that relies on petroleum feedstocks and often uses hazardous acid catalysts. nih.govmdpi.com

More sustainable routes are being developed that utilize renewable raw materials. One promising approach is the catalytic dehydrogenation of limonene (B3431351), a major component of citrus peel oil, which is a voluminous byproduct of the orange juice industry. researchgate.netnih.gov This biotransformation can be achieved using various catalysts, including those based on titanium oxide or supported palladium. nih.govnih.gov Another renewable feedstock is crude gum turpentine (B1165885) from the paper industry. innoget.com An innovative procedure describes the synthesis of isomerically pure this compound from monoterpenes found in turpentine using a molybdenum catalyst and dimethyl sulfoxide (B87167) as a biodegradable oxidizing agent. innoget.com

These bio-based production methods not only utilize waste streams, adding value to agricultural and industrial byproducts, but also offer a greener alternative to petrochemical-based synthesis. nih.govinnoget.com The production of this compound from limonene, for instance, is considered an environmentally friendly process that aligns with the principles of a circular economy. unito.it

Emerging Research Frontiers and Future Directions

Development of Novel p-Cymene-Based Therapeutics

Research into This compound (B1678584) highlights its potential as a source for novel therapeutic agents due to its diverse biological activities. Studies have demonstrated its antioxidant, anti-inflammatory, antimicrobial, antiviral, and anticancer properties. mdpi.comaphrc.orgnih.govresearchgate.net this compound has shown efficacy against various pathogens, with a proposed mechanism involving the disruption of bacterial cell membranes. mdpi.com Its antioxidant activity is linked to the scavenging of free radicals, which may help prevent cell damage and could be relevant in diseases like Alzheimer's disease. mdpi.com Furthermore, this compound has demonstrated anti-inflammatory effects by reducing levels of inflammatory markers such as IL-6, COX-2, and IL-1. mdpi.com

In the realm of cancer research, this compound has shown promise both alone and as a ligand for metal complexes, particularly with ruthenium. mdpi.com These organometallic ruthenium compounds are being explored for their potential anticancer properties, with studies indicating mechanisms such as the inhibition of apoptosis and induction of cell cycle arrest in cancer cells. aphrc.orgresearchgate.net For example, ruthenium(II)-p-cymene complexes containing natural products like 6-gingerol (B72531) have shown cytotoxicity against various cancer cell lines, including lung and cervical cancer cells. researchgate.net Research is also investigating the potential of this compound as a neuroprotective agent, with studies suggesting its antioxidant potential in the brain. mdpi.comresearchgate.net

Integration of Biosynthesis and Chemical Catalysis for Efficient Production

Efficient and sustainable production of this compound is a key area of research. The integration of biological and chemical catalysis offers a promising approach to convert renewable biomass into valuable chemicals like this compound. mdpi.comresearchgate.netnih.gov This strategy involves utilizing microbial fermentation to produce precursors, such as limonene (B3431351) and 1,8-cineole, followed by chemical catalysis to convert these intermediates into this compound. mdpi.comresearchgate.netnih.gov

Studies have focused on optimizing the biological production of these precursors through pathways like the mevalonate (B85504) pathway in microorganisms. researchgate.netnih.gov Research has compared the efficiency of producing limonene and 1,8-cineole, noting differences in titers and toxicity towards the producing microorganisms. researchgate.netnih.gov For instance, 1,8-cineole has been identified as a preferred bio-derived precursor due to its higher titer and lower toxicity in microbial production, with optimized fed-batch fermentation achieving significant titers. researchgate.netnih.gov

Subsequently, heterogeneous catalysis is employed to convert the biologically produced intermediates to this compound. researchgate.netnih.gov Research has explored the use of hydrogenation/dehydrogenation metals on supports with acid sites for this conversion, demonstrating similar yields from both limonene and 1,8-cineole under equivalent conditions. researchgate.netnih.gov This integrated approach highlights the potential for a sustainable and efficient route for this compound production from renewable resources. mdpi.comresearchgate.netnih.gov

Exploration of this compound in Nanomaterial Functionalization and Drug Delivery Systems

The application of this compound in nanomaterial functionalization and drug delivery systems is an emerging research area. Nanocarriers offer advantages in improving drug stability, increasing concentration at target sites, decreasing toxicity, and enhancing efficacy through targeted delivery. researchgate.net this compound and its complexes are being explored for incorporation into various nanomaterials for potential therapeutic applications, particularly in cancer therapy.

Studies have investigated the use of mesoporous silica (B1680970) nanoparticles (MSNs) as carriers for this compound-based ruthenium complexes. researchgate.net Functionalized MSNs, such as those modified with mercaptopropyl groups, have been shown to effectively load ruthenium complexes containing this compound ligands. researchgate.net These nanomaterials have demonstrated significant cytotoxic activity against cancer cell lines, with some studies indicating enhanced activity compared to the free ruthenium complex. researchgate.net The mechanism of action, including the induction of apoptosis and effects on autophagy, is being investigated in the context of these nanomaterial delivery systems. researchgate.net This research suggests the potential of this compound-functionalized nanomaterials for targeted drug delivery and improved therapeutic outcomes.

Advanced Catalytic Applications of this compound and Its Complexes

This compound-based complexes, particularly those involving ruthenium, are being extensively studied for their advanced catalytic applications. These complexes have demonstrated efficiency in various organic transformations, including transfer hydrogenation reactions. whiterose.ac.ukresearchgate.netulisboa.pt

Research has focused on the synthesis and characterization of novel ruthenium(II)-p-cymene complexes with different ligands, such as N-heterocyclic carbenes (NHCs) and phosphines. researchgate.netulisboa.ptrsc.orgacs.org These complexes serve as effective catalysts or pre-catalysts in reactions like the hydrogenation of unsaturated compounds and the alkylation of amines. whiterose.ac.ukulisboa.pt Studies have explored the influence of different halides and ligands on the catalytic activity of these complexes, with iodine often leading to more active catalysts in transfer hydrogenation reactions. ulisboa.ptrsc.org

Specific examples of catalytic applications include the selective hydration of nitriles to amides using ruthenium-p-cymene complexes with phosphine (B1218219) ligands in water. rsc.org These catalytic systems can operate under mild conditions with low metal loadings, offering a more sustainable approach to amide synthesis. rsc.org Furthermore, this compound-based ruthenium complexes are being investigated for their role in C-C bond formation reactions and as pre-catalysts in olefin metathesis. whiterose.ac.ukacs.org The ability to synthesize and control the lability of the this compound ligand in these complexes is crucial for their application in catalysis and the synthesis of other catalytic species. acs.org

Studies on Environmental Fate and Ecotoxicology of this compound

Studies on the environmental fate of this compound indicate that hydrolysis is not expected to be a significant degradation process due to the absence of hydrolyzable functional groups. nih.gov this compound is known to disperse rapidly in the environment, particularly into the air, where it is expected to degrade. bayer.com

Ecotoxicological studies provide data on the potential effects of this compound on various organisms. For instance, research has evaluated its toxicity to diatoms like Skeletonema costatum, reporting effect concentrations on parameters such as population and chlorophyll (B73375) A concentration. nih.gov While some studies suggest that the natural occurrence and rapid dispersion of this compound may limit ecotoxicological exposure, comprehensive in vivo studies are still needed to fully validate its safety and environmental impact. aphrc.orgnih.govbayer.com Regulatory information from agencies like ECHA compiles available data on its environmental behavior and ecotoxicological endpoints. europa.eueuropa.eu

Clinical Validation of this compound's Beneficial Effects

While numerous in vitro and in vivo studies in animal models have demonstrated the potential health benefits and pharmacological properties of this compound, clinical validation in humans is a critical next step. aphrc.orgnih.govresearchgate.net The observed activities, including antioxidant, anti-inflammatory, antimicrobial, antiviral, and anticancer effects, highlight its therapeutic potential. mdpi.comaphrc.orgnih.govresearchgate.net

However, challenges related to the bioavailability and stability of this compound, such as its low water solubility and short half-life, need to be addressed for successful clinical translation. thieme-connect.com Studies in animal models have sometimes shown differences in anti-inflammatory effects, which could be attributed to these pharmacokinetic limitations. thieme-connect.com

Q & A

Q. How can researchers address gaps in p-cymene’s pharmacokinetic data for drug development?

  • Methodological Answer : Conduct ADMET studies using in silico tools (SwissADME) and validate with in vivo models (rodent pharmacokinetics). Measure plasma half-life, tissue distribution, and metabolite identification via LC-MS/MS. Cross-species extrapolation requires allometric scaling .

Data Analysis and Reporting Guidelines

  • Dose-Response Analysis : Use nonlinear regression (GraphPad Prism) to calculate EC₅₀/IC₅₀ values. Report confidence intervals and goodness-of-fit metrics (R²) .
  • Statistical Reporting : Avoid reliance on p-values alone; include effect sizes (Cohen’s d) and power analysis to justify sample sizes .
  • Ethical Compliance : For in vivo studies, follow ARRIVE guidelines for experimental transparency and ethical oversight .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.